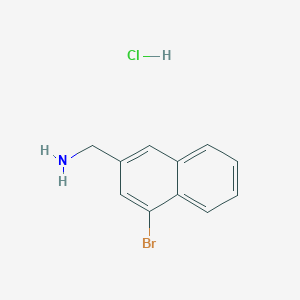
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with a methylating agent and a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted cyclohexadiene derivatives.
Scientific Research Applications
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its effects on specific molecular targets, such as enzymes or receptors, can lead to various biological outcomes, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of a morpholinyl group.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another related compound with tert-butyl groups instead of a morpholinyl group.
Uniqueness
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
2158-89-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13NO3/c1-8-6-11(14)9(7-10(8)13)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
ABHMRPVSHNSBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)




![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)


